Reduced Topological Polar Surface Area (TPSA) vs. 7-Piperazinyl Analog: Implications for Membrane Permeability and CNS Multiparameter Optimization
The target compound (7-piperidinyl) has a computed TPSA of 33.4 Ų and zero hydrogen-bond donors, compared with the closest 7-(4-pyridin-2-yl-piperazin-1-yl) analog (CAS 896819-49-1), which has a TPSA of approximately 53–58 Ų [1] and introduces a pyridyl nitrogen capable of acting as an additional hydrogen-bond acceptor . The ~20–25 Ų reduction in TPSA corresponds to a predicted increase in passive membrane permeability, placing the target compound well within the favorable CNS drug-likeness space (TPSA < 60–70 Ų; HBD = 0), while the piperazinyl analog falls closer to the threshold and carries a potential P-glycoprotein recognition liability from the additional heteroatom [2].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | TPSA = 33.4 Ų; H-bond donors = 0; H-bond acceptors = 3 |
| Comparator Or Baseline | 1-{2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(pyridin-2-yl)piperazine (CAS 896819-49-1): TPSA ≈ 53–58 Ų; H-bond donors = 0; H-bond acceptors = 5–6 |
| Quantified Difference | TPSA difference ≈ 20–25 Ų; H-bond acceptor count reduced by 2–3 |
| Conditions | Computed properties from PubChem (2025.09.15 release) and mcule.com database for comparator; TPSA calculated by Cactvs 3.4.8.24 algorithm |
Why This Matters
Lower TPSA and reduced heteroatom count predict superior passive membrane permeability—critical for intracellular target engagement and CNS exposure programs where the piperazinyl analog may underperform.
- [1] PubChem Compound Summary for CID 1962577 (CAS 900259-72-5). Computed TPSA = 33.4 Ų. National Center for Biotechnology Information (2026). View Source
- [2] Pajouhesh, H. & Lenz, G. R. Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2005, 2, 541–553. TPSA < 60–70 Ų and HBD ≤ 1 are favorable for CNS penetration. View Source
